methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes an isonicotinoylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the isonicotinoylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. The final product is usually purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The isonicotinoylamino group is known to interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methylhexane: A structurally similar compound with different functional groups.
4-Methyl-2-pentanol: Another compound with a similar backbone but different substituents
Uniqueness
methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the isonicotinoylamino group, which imparts specific biological activities not found in other similar compounds. Its complex structure also allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-11-9(2)21-14(12(11)15(19)20-3)17-13(18)10-5-7-16-8-6-10/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
LVWKWSWWDRCTMH-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
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